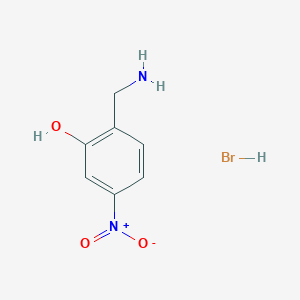

2-(aminomethyl)-5-nitrophenol hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(aminomethyl)-5-nitrophenol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.BrH/c8-4-5-1-2-6(9(11)12)3-7(5)10;/h1-3,10H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAVCBVHEXFJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)CN.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Comparative Solubility of 2-(aminomethyl)-5-nitrophenol HBr in Water and DMSO

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive analysis of the solubility of 2-(aminomethyl)-5-nitrophenol hydrobromide (HBr), a key intermediate in various chemical syntheses. We will explore its solubility profiles in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and practical methodologies for accurate solubility determination. Our approach is grounded in established experimental protocols and physicochemical theories to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, few physicochemical properties are as fundamental as solubility. It dictates the concentration of a drug that can be achieved in solution, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. For 2-(aminomethyl)-5-nitrophenol HBr, understanding its solubility in both aqueous and organic media is paramount for its application in various stages of research and development, from initial screening to final formulation.

Water, as the biological solvent, is the primary medium for assessing potential bioavailability. However, many organic molecules exhibit poor aqueous solubility, necessitating the use of organic solvents like DMSO in early-stage in vitro assays and for creating high-concentration stock solutions.[1][2] This guide will dissect the solubility of 2-(aminomethyl)-5-nitrophenol HBr in these two disparate solvent systems, providing a framework for predicting and experimentally verifying its behavior.

Physicochemical Characterization of Solute and Solvents

A thorough understanding of the molecular properties of both the solute and the solvents is essential to rationalize solubility behavior.

2-(aminomethyl)-5-nitrophenol HBr: The Solute

-

Chemical Structure:

-

The molecule possesses a phenolic hydroxyl group (-OH), an aminomethyl group (-CH₂NH₂), and a nitro group (-NO₂) attached to a benzene ring.

-

The presence of the hydrobromide (HBr) indicates that it is the salt of a weak base (the aminomethyl group) and a strong acid (hydrobromic acid). This salt form is often chosen to enhance the aqueous solubility of a basic parent compound.[3][4]

-

-

Key Physicochemical Properties:

-

Molecular Formula: C₇H₉BrN₂O₃

-

Molecular Weight: 249.06 g/mol

-

Ionization: As a salt of a weak base, 2-(aminomethyl)-5-nitrophenol HBr will be fully ionized in solution. The aminomethyl group will be protonated (-CH₂NH₃⁺). The phenolic hydroxyl group is weakly acidic and its ionization will depend on the pH of the medium.

-

Polarity: The molecule has several polar functional groups (-OH, -NH₃⁺, -NO₂), suggesting a high degree of polarity.

-

The Solvents: Water vs. DMSO

| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |

| Solvent Type | Polar Protic | Polar Aprotic[1] |

| Dielectric Constant | ~80 | ~47 |

| Hydrogen Bonding | Strong H-bond donor and acceptor | H-bond acceptor only |

| Miscibility | Miscible with a wide range of polar solvents | Miscible with water and a wide range of organic solvents[5] |

| Key Features | Universal biological solvent, forms strong hydration shells around ions. | Excellent solvent for a wide range of polar and nonpolar compounds, including many salts.[6][7] |

Theoretical Solubility Profile and Mechanistic Insights

Based on the physicochemical properties, we can predict the solubility behavior of 2-(aminomethyl)-5-nitrophenol HBr in each solvent.

Solubility in Water

As a salt, 2-(aminomethyl)-5-nitrophenol HBr is expected to have significantly higher aqueous solubility than its free base form, 2-amino-5-nitrophenol, which is reported to be insoluble to slightly soluble in water.[8][9] The primary driving force for its dissolution in water is the ion-dipole interactions between the protonated amine (-CH₂NH₃⁺) and bromide (Br⁻) ions and the polar water molecules. Water molecules will form hydration shells around these ions, effectively shielding their charges and allowing them to disperse throughout the solvent.

The pH of the aqueous medium will be a critical factor. In acidic to neutral solutions, the compound will remain in its ionized, more soluble salt form. However, as the pH increases into the alkaline range, the protonated aminomethyl group will be deprotonated to the neutral amine (-CH₂NH₂), leading to the precipitation of the less soluble free base. This pH-dependent solubility is a characteristic feature of salts of weak bases.[10][11]

Solubility in DMSO

DMSO is a highly polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons for hydrogen bonding donation.[12] Its excellent solvating power for a wide range of compounds, including both polar and nonpolar molecules and salts, makes it a valuable solvent in drug discovery.[1][13]

For 2-(aminomethyl)-5-nitrophenol HBr, DMSO is expected to be an excellent solvent. The dissolution mechanism involves several interactions:

-

Cation Solvation: The positively charged sulfur atom of the DMSO molecule can effectively solvate the protonated aminomethyl cation (-CH₂NH₃⁺).

-

Anion Solvation: The negatively charged oxygen atom of DMSO can interact with the cation, while the bulky methyl groups can create a less structured environment around the bromide anion compared to the highly ordered hydration shell in water.

-

Hydrogen Bonding: The oxygen atom of DMSO can act as a hydrogen bond acceptor for the hydroxyl and aminomethyl groups of the solute.

Given these favorable interactions, it is anticipated that the solubility of 2-(aminomethyl)-5-nitrophenol HBr will be substantially higher in DMSO than in water.

Comparative Solubility Summary

| Solvent | Predicted Solubility | Key Driving Forces |

| Water | Moderate to High | Ion-dipole interactions, hydrogen bonding. Solubility is expected to be pH-dependent. |

| DMSO | Very High | Strong polar interactions, hydrogen bond acceptance.[14] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[15][16][17]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a validated analytical method.

Materials and Equipment

-

2-(aminomethyl)-5-nitrophenol HBr (powder form)

-

Deionized water

-

Anhydrous DMSO

-

Glass vials with screw caps

-

Thermostatic shaking incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Step-by-Step Experimental Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 2-(aminomethyl)-5-nitrophenol HBr and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile for HPLC) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of 2-(aminomethyl)-5-nitrophenol HBr to several vials. A visual excess of solid should be present to ensure saturation.

-

Accurately add a known volume of the test solvent (water or DMSO) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to achieve a stable concentration.[15]

-

-

Sample Filtration and Dilution:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 2-(aminomethyl)-5-nitrophenol HBr in the test solvent using the following equation, taking into account the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is not an intrinsic constant but is influenced by several external factors.

The Common Ion Effect in Aqueous Solutions

For the hydrobromide salt, the dissolution equilibrium in water can be represented as:

C₇H₈N₂O₃·HBr (s) ⇌ C₇H₈N₂O₃H⁺ (aq) + Br⁻ (aq)

If the aqueous medium already contains a significant concentration of bromide ions (e.g., from a bromide-containing buffer), the equilibrium will shift to the left, according to Le Chatelier's principle. This will result in a decrease in the molar solubility of the compound. This phenomenon, known as the "common ion effect," is an important consideration in formulation development.[10][18]

pH-Dependent Solubility Profile

As previously discussed, the pH of the aqueous medium has a profound impact on the solubility of 2-(aminomethyl)-5-nitrophenol HBr. A complete pH-solubility profile, determined by measuring solubility in buffers of varying pH (typically from 1.2 to 6.8 for biopharmaceutical classification), is essential for predicting its behavior in the gastrointestinal tract.[3][11][15]

Visualization of Key Influencing Factors

Caption: Key Factors Influencing the Solubility of Ionizable Compounds.

Safety and Handling Considerations

When handling 2-(aminomethyl)-5-nitrophenol HBr and DMSO, appropriate safety precautions must be observed.

-

2-(aminomethyl)-5-nitrophenol HBr: The safety data for the hydrobromide salt is not extensively published. However, related compounds like 2-amino-5-nitrophenol are known to cause skin and eye irritation.[19] It is prudent to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]

-

DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[5] Therefore, impermeable gloves should be worn at all times when handling DMSO solutions. It is a stable solvent under normal conditions but should be stored away from strong oxidizing agents.[12]

Conclusion

The solubility of 2-(aminomethyl)-5-nitrophenol HBr is a multifaceted property governed by the interplay between its molecular structure and the nature of the solvent. As a hydrobromide salt of a weak base, it is expected to exhibit moderate to high, pH-dependent solubility in water. In contrast, its solubility in the polar aprotic solvent DMSO is predicted to be significantly higher due to DMSO's exceptional solvating capabilities for a broad range of compounds. This guide provides the theoretical framework to understand these differences and a robust, self-validating experimental protocol for their quantitative determination. Accurate solubility data are indispensable for the rational design of experiments, the development of robust formulations, and ultimately, the successful progression of drug candidates.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Specialty Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

-

gChem. DMSO Physical Properties. [Link]

-

Scribd. Solvent Properties of DMSO. [Link]

-

Pro-Active. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

-

ChemSino. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. [Link]

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

ResearchGate. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

-

Mesbah Energy. (2021, January 25). DMSO-D6 Preparations and applications Dimethyl sulfoxide. [Link]

-

Ovid. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

-

ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

-

Pharmacopeia.cn. Technical Note: Solubility Measurements. [Link]

-

Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

- Google Patents.

-

PubChem. 2-Amino-5-Nitrophenol. [Link]

-

National Center for Biotechnology Information. 2-AMINO-5-NITROPHENOL. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. acs.org [acs.org]

- 6. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 7. scribd.com [scribd.com]

- 8. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. gchemglobal.com [gchemglobal.com]

- 13. reachever.com [reachever.com]

- 14. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]

- 15. who.int [who.int]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. fda.gov [fda.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. fishersci.ca [fishersci.ca]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. dept.harpercollege.edu [dept.harpercollege.edu]

safety data sheet SDS for 2-(aminomethyl)-5-nitrophenol hydrobromide

An In-depth Technical Guide to the Safe Handling of 2-(aminomethyl)-5-nitrophenol hydrobromide

Chapter 1: Compound Profile and Hazard Identification

Introduction

2-(aminomethyl)-5-nitrophenol hydrobromide (CAS No: 2411218-52-3) is a specialized organic compound utilized in research and development settings.[1] Its structure, incorporating an aminomethyl group, a nitro group, and a phenolic hydroxyl group, suggests a range of chemical reactivities and specific handling requirements. This guide provides a comprehensive overview of its hazard profile and detailed protocols for its safe use, storage, and disposal, tailored for researchers and drug development professionals. The insights herein are synthesized from available supplier safety information and extrapolated from data on structurally related nitrophenol and aminophenol compounds.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its safe handling. The known properties of 2-(aminomethyl)-5-nitrophenol hydrobromide are summarized below.

| Property | Value | Source |

| CAS Number | 2411218-52-3 | [1] |

| Linear Formula | C7H9O3N2Br1 | [1] |

| Molecular Weight | 249.06 g/mol | [1] |

| Physical Form | Powder | [1] |

| Storage Temperature | Room Temperature | [1] |

GHS Hazard Profile

The compound is classified under the Globally Harmonized System (GHS) with the following hazards. These classifications form the basis of all recommended safety protocols.

Hazard Statements:

-

H315: Causes skin irritation. [1] This indicates that direct contact with the skin is likely to cause inflammation, redness, or discomfort.

-

H319: Causes serious eye irritation. [1] Direct contact with the eyes can lead to significant irritation, pain, and potential damage.

-

H335: May cause respiratory irritation. [1] Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

The causality behind these classifications lies in the chemical nature of the molecule. Phenolic groups can be corrosive or irritating to tissues, and fine organic powders can easily become airborne, posing an inhalation risk.

Chapter 2: Risk Mitigation and Safe Laboratory Practices

A proactive approach to safety is paramount. The following protocols are designed to mitigate the risks identified in Chapter 1. The core principle is the "Hierarchy of Controls," which prioritizes eliminating hazards, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the user.

-

Ventilation: All handling of 2-(aminomethyl)-5-nitrophenol hydrobromide powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a powder containment hood.[2][3] This is a critical step to prevent respiratory exposure (addressing H335) and to contain any potential spills.

-

Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located in close proximity to the workstation.[4] This is a mandatory requirement for working with any substance that is an eye or skin irritant.

Personal Protective Equipment (PPE)

PPE is essential to protect the user from direct exposure. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves, tested according to EN 374.[2][5] | Provides a barrier against skin contact (H315). Always check gloves for integrity before use and wash hands after removal.[2] |

| Eye Protection | Safety goggles with side shields or a face shield.[2][5] | Prevents powder or splashes from entering the eyes (H319). Standard safety glasses are insufficient. |

| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | A NIOSH/MSHA approved respirator may be required if engineering controls are insufficient or during a large spill cleanup.[4] | Addresses the H335 respiratory irritation hazard. |

Safe Handling and Experimental Workflow

The following step-by-step protocol outlines the standard procedure for handling the solid compound and preparing solutions.

Experimental Workflow: Weighing and Solubilization

Caption: Workflow for safely weighing and dissolving the compound.

Protocol Steps:

-

Preparation: Before entering the lab, ensure you are wearing appropriate attire. Don all required PPE: nitrile gloves, safety goggles, and a lab coat.

-

Verify Controls: Confirm that the chemical fume hood is on and functioning correctly.

-

Weighing: Conduct all weighing operations inside the fume hood. Use a spatula to carefully transfer the powder to a tared weigh boat or vessel. Avoid creating dust clouds.

-

Storage: Immediately after dispensing, securely close the primary container.

-

Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing.

-

Cleanup: Decontaminate the spatula and any surfaces in the fume hood that may have been exposed. Dispose of any contaminated consumables (e.g., weigh boats, wipes, gloves) in a designated solid hazardous waste container.

-

Final Step: After completing the work and removing your PPE, wash your hands thoroughly with soap and water.[3]

Chapter 3: Emergency Procedures and Waste Disposal

Even with careful planning, accidents can happen. Being prepared to respond correctly is a critical component of laboratory safety.

First-Aid Measures

The following first-aid responses are based on the compound's hazard statements.[1]

-

In Case of Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

In Case of Skin Contact (H315): Remove contaminated clothing. Immediately wash the affected area thoroughly with soap and plenty of water.[3][4] If irritation persists, seek medical advice.

-

In Case of Inhalation (H335): Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[3][4]

-

In Case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Accidental Release Measures

In the event of a spill, the primary objectives are to protect personnel, prevent the spill from spreading, and clean it up safely.

Spill Response Decision Tree

Caption: Decision workflow for responding to a chemical spill.

Small Spill (inside a fume hood):

-

Ensure proper PPE is worn.

-

Wipe up the powder with a damp cloth or absorbent paper to avoid generating dust.

-

Place all contaminated materials into a sealed container for hazardous waste disposal.

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

Large Spill (or any spill outside a fume hood):

-

Alert personnel in the immediate area and evacuate.

-

Restrict access to the area.

-

Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean it up yourself.

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides, as nitrophenols and aromatic amines can undergo hazardous reactions.[2][6][7] Store locked up.[3]

-

Disposal: Dispose of unused material and contaminated waste in accordance with all local, regional, and national regulations. Waste should be handled as hazardous chemical waste. Do not empty into drains.[8]

Chapter 4: Toxicological and Reactivity Profile

While specific toxicological data for this hydrobromide salt is not widely published, information on the parent compound, 2-amino-5-nitrophenol, and related nitrophenols provides critical context.

Toxicological Summary

The primary hazards are irritant effects on the skin, eyes, and respiratory system, as indicated by the H-statements.[1] For the related compound 2-amino-5-nitrophenol, the toxicological properties have not been fully investigated, but it is considered harmful if swallowed, inhaled, or absorbed through the skin.[7][8] It may also cause allergic skin reactions.[8] Long-term exposure studies on 2-amino-5-nitrophenol in rodents showed some evidence of carcinogenic activity in male rats at specific doses, but overall it is classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans.[9][10]

Stability and Reactivity

-

Stability: The material is expected to be stable under recommended storage conditions.[6][8]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and acids.[6][7] Nitrophenols can react violently with such substances.[2][6]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[5][8]

References

-

Safety Data Sheet: 2-Nitrophenol - Carl ROTH. [Link]

-

Safety Data Sheet: 4-Nitrophenol - Carl ROTH. [Link]

-

2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem. [Link]

-

Safety Data Sheet: 2-Nitrophenol - Astech Ireland. [Link]

-

2-AMINO-5-NITROPHENOL - IARC Monographs. [Link]

-

2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem. [Link]

-

Phenol, 2-[(2-hydroxyethyl)amino]-5-nitro-: Human health tier II assessment - AICIS. [Link]

-

2-Amino-5-nitrophenol (IARC Summary & Evaluation, Volume 57, 1993) - Inchem.org. [Link]

-

NTP Toxicology and Carcinogenesis Studies of 2-Amino-5-Nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed. [Link]

Sources

- 1. 2-(aminomethyl)-5-nitrophenol hydrobromide | 2411218-52-3 [sigmaaldrich.com]

- 2. carlroth.com [carlroth.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. astechireland.ie [astechireland.ie]

- 7. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. 2-Amino-5-nitrophenol (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 10. NTP Toxicology and Carcinogenesis Studies of 2-Amino-5-Nitrophenol (CAS No. 121-88-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-(aminomethyl)-5-nitrophenol as a Scaffold for Bioactive Benzoxazines

Abstract

This application note details the utilization of 2-(aminomethyl)-5-nitrophenol (2A5NP) as a specialized precursor in the synthesis of 3,4-dihydro-2H-1,3-benzoxazines . Unlike standard aminophenols, the presence of the nitro group at the 5-position (para to the hydroxyl) imparts unique electronic properties that enhance biological activity (antibacterial/antifungal) while influencing reaction kinetics. This guide provides validated protocols for cyclocondensation, mechanistic insights into the "nitro-effect," and structural characterization data for drug discovery workflows.

Introduction: The Chemical Scaffold

2-(aminomethyl)-5-nitrophenol is an amphoteric molecular scaffold featuring a nucleophilic primary amine, an acidic phenol, and an electron-withdrawing nitro group.

Key Properties & Advantages[1][2][3]

-

Zwitterionic Stability: In neutral solution, the molecule exists in equilibrium with its zwitterionic form (

/ -

The "Nitro Effect": The

group at position 5 significantly lowers the -

Pharmacophore Value: The nitro-benzoxazine moiety is a bio-isostere for nucleic bases and has demonstrated potency against M. tuberculosis and S. aureus [1].

Mechanistic Pathway: Cyclocondensation

The primary application of 2A5NP is the synthesis of 3,4-dihydro-2H-1,3-benzoxazines via a Mannich-type condensation with aldehydes. This is a Type II Mannich process where the amine and the nucleophile (phenol) are on the same molecule, leading to intramolecular cyclization.

Reaction Scheme

The reaction proceeds through an imine (Schiff base) intermediate, followed by an intramolecular nucleophilic attack by the phenolic oxygen onto the iminium carbon.

Figure 1: Mechanistic pathway for the conversion of 2A5NP into benzoxazine scaffolds.

Experimental Protocols

Protocol A: Green Synthesis of 3-Substituted-6-nitro-benzoxazines

Application: Synthesis of libraries for high-throughput screening (HTS). Rationale: Ethanol is used to precipitate the product directly, avoiding tedious column chromatography.

Reagents:

-

2-(aminomethyl)-5-nitrophenol (1.0 eq)

-

Aldehyde (Paraformaldehyde for unsubstituted, or Aryl aldehyde) (1.1 eq)

-

Solvent: Absolute Ethanol (10 mL per gram of precursor)

Step-by-Step Procedure:

-

Solubilization: Suspend 2-(aminomethyl)-5-nitrophenol in absolute ethanol in a round-bottom flask.

-

Note: The starting material may not fully dissolve initially due to zwitterionic character.

-

-

Addition: Add the aldehyde (1.1 eq) in a single portion.

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring.-

Observation: The suspension will clear as the imine forms (approx. 15–30 mins).

-

-

Reaction Duration: Maintain reflux for 4–6 hours. Monitor by TLC (Eluent: Hexane:Ethyl Acetate 7:3).

-

Target: Disappearance of the polar amine spot near the baseline.

-

-

Workup: Cool the reaction mixture to

in an ice bath. The benzoxazine product typically precipitates as a yellow/orange crystalline solid. -

Purification: Filter the solid, wash with cold ethanol (

), and dry under vacuum.-

Yield Expectation: 75–85%.

-

Protocol B: Azeotropic Synthesis for Sterically Hindered Aldehydes

Application: When reacting with bulky or electron-rich aldehydes where equilibrium favors the open imine form.

Step-by-Step Procedure:

-

Setup: Equip a 2-neck flask with a Dean-Stark trap and reflux condenser.

-

Solvent: Use Toluene or Benzene (CAUTION: Carcinogen) as the solvent.

-

Catalysis: Add 2-(aminomethyl)-5-nitrophenol (1.0 eq) and Aldehyde (1.1 eq). Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

-

Reflux: Reflux at

until water collection in the Dean-Stark trap ceases (approx. 3–5 hours). -

Isolation: Evaporate solvent in vacuo. Recrystallize the residue from Ethanol/DMF mixtures.

Analytical Characterization

Confirming the benzoxazine ring structure requires specific NMR signatures.

Table 1: Characteristic Spectral Data for 6-Nitro-benzoxazines

| Feature | Method | Expected Signal | Structural Assignment |

| Ring Closure | Doublet of doublets (or singlet) at | ||

| Bridge | Singlet/AB quartet at | ||

| Nitro Group | IR | Strong bands at 1520 | |

| Ether Link | IR | Band at 1230–1250 | |

| Mass Spec | ESI-MS | Parent ion peak |

Troubleshooting & Optimization

The "Nitro Deactivation" Challenge

The nitro group withdraws electron density from the phenol oxygen, making it a weaker nucleophile than in unsubstituted phenols. This can slow down the ring closure (Step 2 in Figure 1).

-

Symptom: TLC shows a persistent intermediate spot (the open-chain imine) that does not convert to the less polar benzoxazine.

-

Solution:

-

Increase Temperature: Switch from Ethanol (

) to Toluene ( -

Lewis Acid Catalyst: Add 10 mol%

(Trimethylsilyl chloride). This activates the imine and acts as a dehydrating agent [2].

-

Solubility Issues

2-(aminomethyl)-5-nitrophenol has poor solubility in non-polar solvents.

-

Protocol Adjustment: If using Toluene, add 10% DMF to the reaction mixture to ensure homogeneity.

Biological Applications & Safety

Target Indications:

-

Antimicrobial: The 6-nitro-benzoxazine core disrupts bacterial cell wall synthesis.

-

Fungicidal: Derivatives prepared with fluorobenzaldehydes show high efficacy against Rhizoctonia solani [2].

Safety Protocol:

-

Sensitizer: Aminomethyl phenols are potential skin sensitizers. Double-gloving (Nitrile) is required.

-

Energetic: Nitro compounds can be shock-sensitive if dry and heated. Do not distill the neat product; always use vacuum evaporation or recrystallization.

References

-

Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. Kajino, M., et al. Chem Pharm Bull (Tokyo).[7] (1991).[7][8] [Link]

-

Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Wang, T., et al. Molecules.[9] (2011).[2] [Link]

-

3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives: Chemistry and bioactivities. Eldin, N., et al. Journal of the Serbian Chemical Society.[10] (2021).[11] [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 11. researchgate.net [researchgate.net]

Application Note: Synthesis of 7-Nitro-3,4-dihydro-2H-1,3-benzoxazine

Abstract

This application note details the optimized protocol for the cyclocondensation of 2-(aminomethyl)-5-nitrophenol with paraformaldehyde to synthesize 7-nitro-3,4-dihydro-2H-1,3-benzoxazine . This reaction exploits the reactivity of the o-hydroxybenzylamine motif to form a biologically privileged dihydro-1,3-benzoxazine heterocycle. These scaffolds are critical in drug discovery, exhibiting potent antimicrobial, antitumor, and neuroprotective properties. This guide addresses solubility challenges associated with nitro-substituted zwitterionic precursors and provides a self-validating characterization workflow.

Introduction & Mechanistic Insight

The reaction between 2-(aminomethyl)-5-nitrophenol and paraformaldehyde is a variant of the Mannich condensation. Unlike the three-component reaction (Phenol + Amine + 2 HCHO), this transformation utilizes a bifunctional "pre-organized" substrate where the amine and phenol are already tethered. This intramolecularity significantly accelerates ring closure and reduces oligomerization side reactions.

Reaction Mechanism

The mechanism proceeds through the depolymerization of paraformaldehyde to reactive formaldehyde (HCHO), followed by nucleophilic attack of the primary amine. The resulting hemiaminal or iminium intermediate undergoes rapid intramolecular cyclization via the phenolic oxygen.

Figure 1: Mechanistic pathway for the conversion of 2-(aminomethyl)-5-nitrophenol to the benzoxazine scaffold.[1]

Experimental Protocol

Materials & Equipment

-

Reagents:

-

2-(aminomethyl)-5-nitrophenol (Purity >97%)

-

Paraformaldehyde (Reagent grade, powder)

-

Solvent: 1,4-Dioxane (Preferred for nitro-solubility) or Toluene (if Dean-Stark is used).

-

Anhydrous Sodium Sulfate (

)

-

-

Equipment:

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar.

-

Reflux condenser.

-

Dean-Stark trap (optional, but recommended for high yield).

-

Rotary evaporator.[2]

-

Stoichiometry & Setup

The reaction requires a 1:1 molar equivalent of formaldehyde per molecule of amine. However, since paraformaldehyde is a polymer, a slight excess (1.1 - 1.2 equivalents of formaldehyde units) ensures complete conversion.

| Component | MW ( g/mol ) | Equivalents | Role |

| 2-(aminomethyl)-5-nitrophenol | 168.15 | 1.0 | Limiting Reagent |

| Paraformaldehyde | 30.03 (as HCHO) | 1.2 | Electrophile Source |

| 1,4-Dioxane | - | 10-15 mL/g | Solvent |

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask, suspend 2-(aminomethyl)-5-nitrophenol (1.0 equiv) in 1,4-Dioxane.

-

Note: The starting material may be zwitterionic and sparingly soluble. Dioxane is chosen for its high boiling point and ability to dissolve polar intermediates.

-

-

Activation: Add Paraformaldehyde (1.2 equiv) to the suspension.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 101 °C for dioxane) with vigorous stirring.

-

Observation: The suspension should clear to a homogeneous solution as the reaction proceeds and the hemiaminal forms.

-

Duration: Reflux for 4–6 hours.[2] Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of the starting phenol.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (Rotovap) to yield a crude solid or oil.

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove unreacted formaldehyde and polar impurities.

-

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification:

-

Recrystallize the crude product from hot Ethanol or an Ethanol/Ether mixture.

-

Alternatively, if the product is oily, triturate with cold diethyl ether to induce precipitation.

-

Characterization & Validation

To validate the formation of the benzoxazine ring, specific spectral signatures must be identified. The key confirmation is the presence of two distinct methylene signals in the

Expected NMR Data

Product: 7-nitro-3,4-dihydro-2H-1,3-benzoxazine

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Diagnostic |

| 4.80 - 5.30 | Singlet (2H) | O-CH | Definitive Peak: Confirming ring closure (C2 position). | |

| 3.90 - 4.20 | Singlet (2H) | Ar-CH | Benzylic protons (C4 position). | |

| 6.80 - 8.00 | Multiplets (3H) | Ar-H | Aromatic protons (Shifted by Nitro group). | |

| ~80.0 - 85.0 | - | O-CH | Characteristic oxazine carbon. | |

| ~45.0 - 50.0 | - | Ar-CH | Benzylic carbon. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of the benzoxazine target.

Troubleshooting & Optimization

-

Issue: Incomplete Reaction.

-

Cause: Paraformaldehyde depolymerization is slow.

-

Solution: Add a catalytic amount of p-toluenesulfonic acid (pTSA) or acetic acid to facilitate depolymerization. Use a Dean-Stark trap to remove water, driving the equilibrium toward the product.

-

-

Issue: Poor Solubility.

-

Cause: Zwitterionic nature of the starting aminophenol.

-

Solution: Switch solvent to DMSO or DMF for the reaction (requires aqueous workup) or add 1.0 eq of Triethylamine (TEA) to solubilize the amine.

-

-

Issue: Oligomerization.

-

Cause: High concentration or excess formaldehyde.

-

Solution: Maintain strict stoichiometry and avoid prolonged heating beyond completion.

-

Safety Considerations

-

Formaldehyde: A known carcinogen and sensitizer. All operations involving paraformaldehyde must be conducted in a functioning fume hood.

-

Nitro Compounds: Potentially energetic. Avoid heating the dry solid product to high temperatures (>150 °C) without thermal stability testing (DSC).

-

Waste Disposal: Aqueous washes containing formaldehyde must be treated as hazardous waste.

References

-

Holly, F. W.; Cope, A. C. (1944).[3][4] "Condensation products of aldehydes and ketones with o-aminobenzyl alcohol and o-hydroxybenzylamine." Journal of the American Chemical Society, 66(11), 1875-1879. Link

-

Burke, W. J. (1949). "3,4-Dihydro-1,3,2H-benzoxazines. Reaction of p-substituted phenols with N,N-dimethylolamines." Journal of the American Chemical Society, 71(2), 609-612. Link

-

Ghosh, N. N.; Kiskan, B.; Yagci, Y. (2007). "Polybenzoxazines—New high performance thermosetting resins: Synthesis and properties." Progress in Polymer Science, 32(11), 1344-1391. Link

-

Deng, S., et al. (2019). "Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates." The Journal of Physical Chemistry A, 123(40), 8571-8580. Link

Sources

procedure for converting 2-(aminomethyl)-5-nitrophenol HBr to free base

This Application Note and Protocol is designed for researchers requiring the isolation of 2-(aminomethyl)-5-nitrophenol (also known as 2-hydroxy-4-nitrobenzylamine) from its hydrobromide (HBr) salt.

Executive Summary

Converting 2-(aminomethyl)-5-nitrophenol hydrobromide to its free base presents a specific challenge due to the molecule's amphoteric nature . The compound contains both a basic primary amine (

Unlike simple amines, this compound can exist in three distinct states depending on pH:

-

Cationic Salt (pH < 7): Protonated amine, neutral phenol (

). -

Zwitterion/Neutral (pH ~ 8.0–9.0): Protonated amine, deprotonated phenol (

) in equilibrium with the uncharged form. -

Anionic Phenolate (pH > 10): Neutral amine, deprotonated phenol (

).

Critical Insight: The "Free Base" form for this compound is often a zwitterionic solid that exhibits minimum solubility in water at its isoelectric point (pI). Standard extraction with non-polar solvents (e.g., Hexane, Ether) often fails. This protocol utilizes Isoelectric Precipitation followed by a polarity-controlled wash to ensure high purity.

Chemical Properties & Safety Profile[1][2]

Physicochemical Data

| Property | Value (Estimated) | Notes |

| Formula | Salt Form | |

| MW (Salt) | ~249.06 g/mol | Hydrobromide |

| MW (Free Base) | 168.15 g/mol | Target Product |

| pKa (Phenol) | ~8.0 – 8.3 | Lowered by |

| pKa (Amine) | ~8.5 – 9.0 | Benzylamine analog |

| Isoelectric Point (pI) | ~8.5 | Target pH for isolation |

Safety Directives

-

Nitro Compounds: Potentially energetic. Avoid heating dry solids above 100°C.

-

Phenols: Corrosive and toxic by absorption. Wear nitrile gloves and face shield.

-

HBr: The starting material contains hydrobromic acid equivalents; neutralization is exothermic.

Experimental Protocol

Method A: Isoelectric Precipitation (Recommended)

Best for isolating the solid free base for storage or analysis.

Reagents

-

Starting Material: 2-(aminomethyl)-5-nitrophenol HBr

-

Solvent: Deionized Water (degassed recommended to prevent oxidation)

-

Base: 2M Ammonia (

) or Saturated Sodium Bicarbonate ( -

Wash Solvent: Ice-cold Water, Isopropanol (IPA)

Step-by-Step Procedure

-

Dissolution:

-

Weigh 1.0 g (4.0 mmol) of the HBr salt into a 50 mL beaker.

-

Add 10 mL of Deionized Water . Stir at room temperature until fully dissolved. The solution should be clear and slightly acidic (pH ~2-3).

-

Note: If the salt does not dissolve, gently warm to 35°C.

-

-

Controlled Neutralization (The Critical Step):

-

Insert a calibrated pH probe into the solution.

-

Add 2M

dropwise under vigorous stirring. -

Observation: As pH passes 6.0, transient cloudiness may appear.

-

Endpoint: Continue adding base until the pH stabilizes between 8.4 and 8.6 .

-

Why this pH? This is the estimated isoelectric point (pI) where the zwitterion has net neutral charge and lowest water solubility. Going higher (pH > 10) will resolubilize the compound as a phenolate anion.

-

-

Crystallization:

-

Once pH 8.5 is reached, a thick precipitate should form (yellow/orange solid).

-

Cool the slurry in an ice bath (

) for 30 minutes to maximize yield.

-

-

Filtration & Washing:

-

Filter the solid using a sintered glass funnel (porosity 3) or Buchner funnel.

-

Wash 1: Rinse with 2 mL ice-cold water (removes

). -

Wash 2: Rinse with 2 mL cold Isopropanol (removes trace water and impurities; minimizes loss of product compared to MeOH).

-

-

Drying:

-

Dry the solid in a vacuum oven at 40°C for 4 hours or over

in a desiccator overnight. -

Validation: Mass recovery should be ~0.60–0.65 g (Theoretical: 0.67 g).

-

Method B: Biphasic Extraction (For Organic Synthesis Use)

Use this if the free base is needed dissolved in organic solvent for a subsequent reaction.

-

Suspend the HBr salt in a mixture of 2-MeTHF (or Ethyl Acetate) and Water (1:1 ratio).

-

Add Solid

slowly until gas evolution ceases and the aqueous layer is pH ~8.5. -

Note: Due to zwitterionic character, extraction into non-polar solvents (DCM/Ether) is poor. n-Butanol or 2-MeTHF are preferred for extraction efficiency.

-

Separate layers. Wash organic layer with Brine.

-

Dry over

, filter, and concentrate.

Reaction Mechanism & Species Distribution

The following diagram illustrates the pH-dependent speciation of the molecule, guiding the choice of isolation pH.

Figure 1: Species distribution relative to pH. The target isolation window is the "Zwitterion" zone (pH 8.0–9.0).

Analytical Validation

To confirm the conversion from HBr salt to Free Base, use the following checkpoints:

| Test | HBr Salt (Starting Material) | Free Base (Product) |

| Silver Nitrate Test | Positive (White ppt of AgBr) | Negative (No ppt) |

| Solubility (Water) | High | Very Low / Insoluble |

| Acidic proton peak (broad, >9 ppm) | Disappearance of | |

| Melting Point | Sharp, high (ionic lattice) | Distinct (usually lower than salt) |

Troubleshooting Guide

-

Oiling Out: If the product forms an oil instead of a solid at pH 8.5, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with n-Butanol.

-

Oxidation (Darkening): Aminomethyl phenols are prone to oxidation. Perform neutralization under Nitrogen atmosphere if the product turns dark brown rapidly.

-

Low Yield: Check the filtrate pH. If pH > 9.5, the phenol has ionized. Acidify back to pH 8.5 with dilute Acetic Acid to recover more precipitate.

References

-

PubChem. 2-Amino-5-nitrophenol (Related Isomer Data & Properties). National Library of Medicine. Available at: [Link]

-

Kyushu University. Synthesis of 2-Aminomethyl-5-tert-butylphenols (Mannich Base Synthesis Protocol). Available at: [Link]

-

Beilstein Journals. Reactions of salicylaldehyde: Synthesis of chromane derivatives (Phenolic Amine Chemistry). Beilstein J. Org. Chem. Available at: [Link]

functionalization of the nitro group in 2-(aminomethyl)phenols

Application Note: High-Fidelity Functionalization of the Nitro Group in 2-(Aminomethyl)phenols

Part 1: Executive Summary & Strategic Analysis

The Scaffold: 2-(Aminomethyl)phenols (often referred to as phenolic Mannich bases) are privileged structures in medicinal chemistry and polymer science. They serve as critical precursors for 1,3-benzoxazines (thermosetting resins) and biologically active ligands (e.g., antimalarial amodiaquine analogues).

The Challenge: Functionalizing a nitro group on this scaffold—typically reducing it to an aniline—presents a unique "Zwitterionic Trap." The presence of a basic benzylic amine and an acidic phenolic hydroxyl creates an amphoteric molecule.

-

Solubility Issues: The product is often highly polar and water-soluble at neutral pH, complicating extraction.

-

Oxidative Instability: The resulting ortho- or para-aminophenol moiety is prone to rapid air oxidation, forming quinoid tars (the "Pink/Brown" death).

-

Chemo-incompatibility: Standard acidic reductions (Fe/HCl) can trap the product as a salt, while catalytic hydrogenations can be poisoned by the free amine.

Scope of this Guide: This protocol details two high-fidelity workflows for reducing the nitro group to an amine, prioritizing yield, purity, and operational robustness.

Part 2: Mechanistic Pathways & Reaction Logic

The reduction of the nitro group is a six-electron process.[1] Understanding the intermediates is vital for troubleshooting incomplete reactions.

Figure 1: Reaction Pathway and Critical Intermediates

Caption: Stepwise reduction pathway. Accumulation of the hydroxylamine intermediate often indicates stalled kinetics due to catalyst poisoning or insufficient proton source.

Part 3: Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean substrates, high-throughput screening, and halogen-free scaffolds.

Rationale: Palladium on carbon is efficient but susceptible to poisoning by the benzylic amine. We utilize a protic solvent system (MeOH) to facilitate hydrogen transfer and minimize catalyst inhibition.

Materials:

-

Substrate: Nitro-2-(aminomethyl)phenol derivative (1.0 equiv)

-

Catalyst: 10% Pd/C (5-10 wt% loading, 50% water wet)

-

Solvent: Methanol (degassed)

-

Hydrogen Source: H₂ balloon or Parr shaker (30 psi)

Protocol:

-

Inerting: Charge the reaction vessel with the nitro substrate and MeOH (0.1 M concentration). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent post-reaction oxidation).

-

Catalyst Addition: Add Pd/C carefully under an Argon stream. Safety Note: Pd/C can ignite methanol vapors if dry; always use wet catalyst or add under inert gas.

-

Hydrogenation: Introduce H₂ atmosphere. Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor by TLC/LCMS. The disappearance of the hydroxylamine intermediate (often more polar than the amine) is the endpoint.

-

-

Filtration: Filter through a Celite pad under an inert atmosphere (nitrogen blanket) if possible. Wash with degassed MeOH.

-

Isolation: Concentrate the filtrate immediately.

-

Stability Tip: If the product is unstable, add 1.0 equiv of HCl in dioxane during concentration to isolate the stable dihydrochloride salt.

-

Method B: Fe/NH₄Cl Reduction (Modified Béchamp)

Best for: Scale-up, halogenated substrates (Cl, Br, I), and avoiding zwitterionic workup issues.

Rationale: Unlike Fe/HCl, which generates a highly acidic soup requiring difficult neutralization, the Fe/NH₄Cl system maintains a slightly acidic/neutral pH (~5.5–6.0). This prevents the formation of water-soluble salts that are hard to extract.

Materials:

-

Substrate: Nitro-2-(aminomethyl)phenol derivative (1.0 equiv)

-

Reductant: Iron Powder (3–5 equiv, electrolytic grade preferred)

-

Additive: Ammonium Chloride (NH₄Cl) (5 equiv)

-

Solvent: Ethanol/Water (3:1 ratio)

Protocol:

-

Activation: In a round-bottom flask, suspend Iron powder and NH₄Cl in water. Heat to 60°C for 15 minutes to "etch" the iron surface.

-

Addition: Add the nitro substrate dissolved in Ethanol.

-

Reflux: Heat to mild reflux (70–80°C) with vigorous mechanical stirring.

-

Monitoring: Reaction is typically complete in 1–3 hours.[7]

-

Workup (The "Sludge" Challenge):

-

Cool to RT.

-

Add a small amount of EtOAc and filter through a wide pad of Celite while the mixture is still warm (prevents product precipitation).

-

Crucial Step: Wash the iron cake thoroughly with warm EtOAc/MeOH (9:1). The amine often adsorbs to the iron oxide sludge.

-

-

Purification: Wash the organic filtrate with brine. Dry over Na₂SO₄. Evaporate to yield the free base.

Part 4: Data Analysis & Comparison

Table 1: Method Selection Guide

| Feature | Method A: Pd/C Hydrogenation | Method B: Fe/NH₄Cl Reduction |

| Chemo-tolerance | Low (Reduces alkenes, alkynes, halogens) | High (Tolerates Cl, Br, I, C=C, C=O) |

| Reaction Time | Fast (1–4 h) | Moderate (2–6 h) |

| Workup | Filtration (Simple) | Filtration + Extraction (Moderate) |

| Scalability | High (Flow chemistry compatible) | High (Cheap reagents) |

| Green Score | High (Atom efficient) | Medium (Iron waste generation) |

| Zwitterion Risk | Low (Neutral conditions) | Low (Buffered conditions) |

Part 5: Downstream Functionalization (Benzoxazine Synthesis)

Once the nitro group is reduced to the amine (aniline), the most common application for this scaffold is the closure of the oxazine ring.

Workflow Diagram: Synthesis & Cyclization

Caption: Logical flow from nitro-precursor to benzoxazine. The reduced aniline reacts with formaldehyde to close the second ring.

Part 6: Troubleshooting & Quality Control

-

The "Pink" Product:

-

Cause: Oxidation of the aminophenol.[8]

-

Fix: Add 0.1% Ascorbic Acid to the workup water or store the product as an HCl salt.

-

-

Incomplete Reduction (Stalled at Hydroxylamine):

-

Cause: Old Fe powder or poisoned Pd catalyst.

-

Fix: For Method B, add 1-2 drops of concentrated HCl to re-activate the iron surface.

-

-

Low Yield (Water Solubility):

-

Cause: Product trapped in aqueous phase.[5]

-

Fix: "Salting out" the aqueous phase with NaCl is essential. Use n-Butanol/EtOAc (1:1) for extraction if the product is highly polar.

-

References

-

Benzoxazine Synthesis Context

-

Fe/NH₄Cl Reduction Protocol

-

Zwitterion Handling in Nitrophenol Reduction

-

General Nitro Reduction Reviews

-

Catalytic Hydrogenation (Pd/C)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Strategic Synthesis of Diuretic Agents: The 2-(Aminomethyl)phenol Scaffold

Executive Summary

This Application Note details the synthetic utility of 2-(aminomethyl)phenol derivatives in the development of diuretic agents. While often overshadowed by sulfonamides, this scaffold occupies a critical niche in medicinal chemistry as both a distinct class of saluretic agents (the Stokker Series) and as a transient intermediate in the synthesis of

This guide provides high-fidelity protocols for leveraging the Mannich reaction to generate these scaffolds, focusing on regioselective ortho-aminomethylation and subsequent functionalization.

Core Chemistry: The Phenolic Mannich Reaction[1]

The synthesis of 2-(aminomethyl)phenols relies heavily on the Mannich reaction. The phenol moiety activates the ortho-position, allowing for the introduction of an aminomethyl group using formaldehyde and a secondary amine.

Mechanistic Insight

The reaction proceeds via the formation of an iminium ion from formaldehyde and the amine. The phenol, acting as a nucleophile (enhanced by the hydroxyl group's electron donation), attacks the electrophilic iminium ion.

Critical Control Point: Regioselectivity is paramount. To ensure exclusive ortho-substitution (yielding the 2-position), the para-position (4-position) is often blocked with an alkyl or halo group, or the reaction conditions are tuned to favor ortho-substitution via hydrogen bonding with the phenolic hydroxyl.

Visualization: General Synthetic Pathway

Figure 1: General mechanism for the ortho-aminomethylation of phenols.

Application A: Synthesis of Class I Saluretics (The Stokker Series)

Research by Stokker et al. identified 2-(aminomethyl)phenols as potent saluretic/diuretic agents, distinct from thiazides. The most active compounds in this class are 4-alkyl-6-halo-2-(aminomethyl)phenols .

Target Molecule

2-(Aminomethyl)-4-(tert-butyl)-6-iodophenol Rationale: The tert-butyl group provides lipophilicity for membrane transport, while the iodine atom and the aminomethyl group create a specific chelating or binding motif for the renal target (likely involving the Na+/K+/2Cl- cotransporter).

Detailed Protocol

Reagents & Equipment:

-

Precursor: 4-tert-butyl-2-iodophenol (10 mmol)

-

Amine Source: Dimethylamine (40% aq. solution) or Morpholine (12 mmol)

-

Carbon Source: Paraformaldehyde (12 mmol)

-

Solvent: Ethanol (Absolute)

-

Catalyst: None required (autocatalytic) or mild acetic acid.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 4-tert-butyl-2-iodophenol in 15 mL of absolute ethanol.

-

Reagent Addition: Add 12 mmol of paraformaldehyde and 12 mmol of the secondary amine (e.g., morpholine).

-

Note: A slight excess (1.2 eq) ensures complete conversion of the phenol.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a more polar spot compared to the starting phenol.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (Rotavap).

-

Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) to remove unreacted amine/formaldehyde.

-

-

Purification:

-

Dry the organic layer over anhydrous

. -

Concentrate to dryness.

-

Recrystallize from Ethanol/Hexane to yield the pure Mannich base.

-

-

Salt Formation (Optional but Recommended): Dissolve the base in dry ether and bubble HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt. This improves water solubility for biological testing.

Data Summary Table:

| Parameter | Specification |

| Yield | 65–80% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 120–125°C (HCl salt) |

| 1H NMR Key Signal | Singlet at |

Application B: Synthesis of Ethacrynic Acid Analogs (Mannich Intermediate Route)

Ethacrynic acid is a loop diuretic that functions as a Michael acceptor. Its synthesis involves a critical Mannich base intermediate derived from a phenoxyacetic acid scaffold.[1] Here, the "2-(aminomethyl)" motif is transiently formed on the ketone side chain before elimination.

Target Workflow

Phenoxyacetic Acid Derivative

Visualization: The Elimination Pathway

Figure 2: Synthesis of Ethacrynic Acid analogs via a Mannich base intermediate.

Detailed Protocol

Reagents:

-

Substrate: 2,3-dichloro-4-(1-butanone)phenoxyacetic acid.

-

Mannich Reagent: Paraformaldehyde (1.5 eq), Dimethylamine Hydrochloride (1.5 eq).

-

Solvent: Acetic Acid (Glacial).[2]

Methodology:

-

Mannich Reaction: Dissolve the ketone substrate in glacial acetic acid. Add paraformaldehyde and dimethylamine hydrochloride.

-

Heating: Heat to 100°C for 2 hours. This step installs the aminomethyl group alpha to the ketone carbonyl.

-

Elimination (The Critical Step): The resulting Mannich base is often unstable. Treat the crude Mannich base with aqueous sodium bicarbonate or heat in a slightly basic buffer. This triggers a Retro-Michael type elimination (or Hofmann elimination), ejecting the dimethylamine and leaving the methylene group (

). -

Isolation: Acidify the mixture to precipitate the final ethacrynic acid derivative.

Mechanism of Action & Biological Validation

Understanding why these molecules work is essential for designing valid assays.

The Cysteine Trap (Ethacrynic Acid Type)

The

The Ion Channel Modulator (Stokker Type)

The 2-(aminomethyl)phenols (Application A) do not rely on covalent binding. Instead, the intramolecular hydrogen bond between the phenolic -OH and the amine nitrogen creates a pseudo-cyclic structure that mimics the pharmacophore of other ion channel blockers.

Validation Assay (In Vitro):

-

Glutathione Reactivity Test: Mix the synthesized compound with excess Glutathione (GSH) in phosphate buffer (pH 7.4).

-

Observation:

-

Ethacrynic Analogs: Rapid disappearance of UV signal for the drug as the GSH-adduct forms.

-

Stokker Analogs: No reaction (confirms non-covalent mechanism).

-

References

-

Stokker, G. E., et al. (1980). "2-(Aminomethyl)phenols, a new class of saluretic agents.[3][4][5][6][7] 1. Effects of nuclear substitution."[5] Journal of Medicinal Chemistry, 23(12), 1414–1427.

-

Koechel, D. A., & Rankin, G. O. (1978).[1] "Diuretic activity of Mannich base derivatives of ethacrynic acid and certain ethacrynic acid analogues." Journal of Medicinal Chemistry, 21(8), 764–769.[1]

-

Stokker, G. E., et al. (1981). "2-(Aminomethyl)phenols, a new class of saluretic agents.[3][4][5][6][7] 2. Synthesis and pharmacological properties of the 5-aza isostere."[3][6] Journal of Medicinal Chemistry, 24(1), 115–117.

-

Drapak, I. V., et al. (2021).[8][9] "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives." Biopolymers and Cell, 37(1), 33-45.[9]

-

ChemicalBook. "Ethacrynic acid Synthesis."

Sources

- 1. Diuretic activity of Mannich base derivatives of ethacrynic acid and certain ethacrynic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-(Aminomethyl)phenols, a new class of saluretic agents. 5. Fused-ring analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Aminomethyl)phenols, a new class of saluretic agents. 1. Effects of nuclear substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(Aminomethyl)phenols, a new class of saluretic agents. 2. Synthesis and pharmacological properties of the 5-aza isostere of 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(Aminomethyl)phenols, a new class of saluretic agents. 3. Effects of functional group reorientation and modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents [mdpi.com]

- 9. eaNUPh: Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives [dspace.nuph.edu.ua]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(Aminomethyl)-5-nitrophenol Hydrobromide

Executive Summary

2-(Aminomethyl)-5-nitrophenol hydrobromide is a functionalized building block often used in the synthesis of bioactive scaffolds and dyes.[1][2] Its solubility profile is dominated by two factors: its high lattice energy as a hydrobromide salt and its zwitterionic potential upon neutralization.[2] This guide addresses the common challenge of solubilizing this compound in organic media for nucleophilic substitutions, couplings, and purifications.

Part 1: Solubility Profile & Solvent Selection

The hydrobromide salt (HBr) is highly polar and ionic. It resists dissolution in non-polar organic solvents (DCM, Toluene, Hexanes) commonly used in synthetic workups.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP | Excellent | Preferred for SNAr and coupling reactions.[1][2] Hard to remove post-reaction. |

| Polar Protic | Methanol, Ethanol | Good | Soluble, especially with mild heating.[1][2] Useful for crystallization or hydrogenations.[2] |

| Chlorinated | DCM, Chloroform | Poor | The salt will not dissolve.[1][2] Requires free-basing or phase transfer catalysts.[1][2] |

| Ethers | THF, 1,4-Dioxane | Poor to Moderate | Limited solubility.[1][2] Often requires small amounts of water or MeOH as co-solvent.[2] |

| Hydrocarbons | Hexane, Toluene | Insoluble | Useful only as anti-solvents for precipitation/purification.[1][2] |

Part 2: Troubleshooting & FAQs

Issue 1: "I need to use DCM or EtOAc for my reaction, but the starting material won't dissolve."

Diagnosis: You are attempting to dissolve a charged ionic lattice (HBr salt) in a solvent with low dielectric constant.[1][2] The solvation energy of DCM is insufficient to overcome the crystal lattice energy.

Solution: In-Situ Neutralization (Recommended) Instead of performing a separate aqueous workup to isolate the free base (which carries oxidative risks), release the reactive free amine in situ.[1][2]

-

Suspend the 2-(aminomethyl)-5-nitrophenol hydrobromide in your desired solvent (DCM/THF).[1][2]

-

Add 1.1 - 2.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or Triethylamine ).[1][2]

-

Observation: The suspension may not clear immediately, but the free amine is now available in equilibrium to react. As the free amine is consumed by your reagent, the equilibrium shifts, eventually dissolving the remaining solid.

Why this works: The organic base acts as a "proton shuttle," converting the insoluble substrate salt into a soluble organic-base salt (e.g., DIPEA[1][2]·HBr) and the reactive neutral amine species.

Issue 2: "I tried to extract the free base with aqueous NaHCO₃, but a precipitate formed that wouldn't dissolve in either layer."

Diagnosis: The Zwitterion Trap This molecule contains a basic amine (approx.[1][2] pKa ~9.[2]0) and an acidic nitrophenol (approx.[1] pKa ~8.4).[1] When you neutralize the HBr salt to pH ~8-9, you likely form a zwitterion (Phenoxide- / Ammonium+).[1][2] This species has net neutral charge but high polarity, making it insoluble in both the organic layer (DCM) and the aqueous layer (water).

Mechanistic Visualization:

Corrective Protocol: Do not attempt to isolate the free base via simple extraction.

-

Option A (Biphasic Reaction): Use a biphasic system (DCM + Water) with a Phase Transfer Catalyst (e.g., TBAB , 5 mol%) and a mild inorganic base (K₂CO₃).[1] This pulls the reacting species into the interface without requiring full bulk solubility.

-

Option B (Protection): If isolation is strictly necessary, protect the amine (e.g., with Boc₂O) directly in the aqueous/dioxane mixture before attempting extraction.[1] The Boc-protected species will lack the basic amine, eliminating the zwitterion issue and becoming DCM-soluble.[1][2]

Issue 3: "My reaction in DMF turned dark/black quickly."

Diagnosis: Aminophenols are electron-rich and prone to oxidation, forming quinone-imine type impurities.[1][2] While the 5-nitro group provides some stabilization, the free amine/phenoxide forms are still sensitive to air, especially in basic solutions.[2]

Prevention Strategy:

-

Degas Solvents: Sparge DMF/DMSO with Nitrogen or Argon for 15 minutes prior to use.[1][2]

-

Acidic Workup: When quenching, acidify immediately to reform the stable cation (HBr or HCl salt) if the product preserves the amine.[1]

-

Avoid Strong Bases: Use weak bases (NaHCO₃, Pyridine) whenever possible to minimize the concentration of the highly oxidizable phenoxide species.[1]

Part 3: Detailed Experimental Protocols

Protocol A: "Desalting" for Organic Synthesis (In-Situ)

Use this when the next step is an acylation, sulfocylation, or reductive amination in organic solvent.[1][2]

-

Setup: Charge a round-bottom flask with 2-(aminomethyl)-5-nitrophenol hydrobromide (1.0 equiv).

-

Solvent: Add anhydrous DCM or THF (10 mL per gram). Stir to form a suspension.

-

Activation: Add Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.[1][2]

-

Note: The solution may turn yellow/orange (characteristic of nitrophenoxide formation).[1]

-

-

Reaction: Add the electrophile (e.g., Acid Chloride, Isocyanate).[1]

-

Workup: Once complete, wash with 0.5 M HCl .

-

Reasoning: This removes the DIPEA and any unreacted starting material (which returns to the water layer), leaving the neutral product in the organic layer.

-

Protocol B: Purification via Recrystallization

Use this to purify the starting material if it has degraded.[1][2]

-

Dissolve the crude salt in a minimum amount of hot Methanol (approx. 60°C).

-

Filter while hot to remove insoluble mechanical impurities.[2]

-

Slowly add Diethyl Ether or EtOAc (Anti-solvent) until turbidity persists.[1][2]

-

Cool to 4°C overnight.

-

Filter the yellow/brown crystals and dry under vacuum.[2]

Part 4: Mechanistic Logic & References

Chemical Causality

The solubility challenges of 2-(aminomethyl)-5-nitrophenol are dictated by the Henderson-Hasselbalch relationship applied to amphoteric molecules.[1][2]

-

pKa(1) ~ 8.4 (Nitrophenol): The electron-withdrawing nitro group lowers the phenol pKa compared to unsubstituted phenol (pKa 10), making it easier to deprotonate.[1][2]

-

Overlap: The proximity of these pKa values creates a "Zwitterionic Window" near pH 8.5-9.0 where the net charge is zero, but local dipoles are high, leading to lattice aggregation and precipitation [1].[1][2]

References

-

PubChem Compound Summary: 2-Amino-5-nitrophenol (Analogous Structure Properties).[1][2] National Center for Biotechnology Information.[2] Accessed Feb 26, 2026.[3] Link[1]

-

Sigma-Aldrich Technical Data: 2-(Aminomethyl)-5-nitrophenol hydrobromide Product Page.[1][2] Accessed Feb 26, 2026.[3] Link(Note: Search CAS 2411218-52-3 for specific batch data).

-

General Chemical Principles: "Separation of Amines and Phenols." Organic Chemistry Portal. Methods for handling amphoteric intermediates. Link

Sources

- 1. 2'-Hydroxy-4'-nitrobenzanilide | C13H10N2O4 | CID 3431797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]

preventing polymerization during benzoxazine synthesis from aminomethyl phenols

Topic: Preventing Polymerization During Synthesis from Aminomethyl Phenols

Welcome to the Advanced Materials Synthesis Support Portal. Current Status: Online | Specialist: Senior Application Scientist (Polymer Chemistry)

Core Directive: The "Goldilocks" Stability Zone

Synthesizing benzoxazines from aminomethyl phenols (Mannich bases) requires navigating a narrow thermodynamic window. You are attempting to close a strained oxazine ring (Reaction A) using precursors that naturally possess the exact catalytic moieties—phenolic hydroxyls and amines—that trigger that ring's destruction via Ring-Opening Polymerization (ROP) (Reaction B).

The central conflict:

-

Reaction A (Desired): Aminomethyl phenol + Formaldehyde

Benzoxazine (Requires heat/solvent). -

Reaction B (Failure Mode): Benzoxazine + Phenolic -OH/Heat

Polybenzoxazine (triggered by the same heat/impurities).

This guide addresses the prevention of Reaction B while maximizing Reaction A.

The Chemistry of Failure (Mechanism & Pathway)

To prevent polymerization, you must understand the "Auto-Catalytic Trap." Benzoxazine monomers are generally stable up to ~180°C in pure form. However, free phenolic groups (present in your starting material, aminomethyl phenol) act as acidic catalysts, lowering the polymerization threshold drastically (often to <100°C).

If your ring-closure reaction is slow, or if you have unreacted starting material, the residual phenolic -OH will attack the newly formed oxazine ring, initiating premature gelling.

Visualizing the Pathway (DOT Diagram)

Figure 1: The synthesis vs. polymerization pathway. Note the red dotted lines indicating how residual starting material catalyzes the destruction of the product.

Troubleshooting Guides & FAQs

Issue 1: "My reaction mixture turned into a gel/solid before workup."

Diagnosis: Premature Ring-Opening Polymerization (ROP). Root Cause: The reaction temperature exceeded the "catalyzed" polymerization threshold. While pure benzoxazine polymerizes at ~200°C, the presence of unreacted aminomethyl phenol (which contains a free -OH group) acts as an initiator, dropping the polymerization onset to as low as 80–100°C [1].

Corrective Action:

-

Solvent Selection: Switch to a solvent with a boiling point below 100°C (e.g., Chloroform, bp 61°C) or strictly control the oil bath temperature if using Toluene (bp 110°C). Do not reflux Toluene vigorously if the reaction is slow.

-